molecular formula C11H13BrN2O4S B2814513 1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 922112-26-3

1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide

Katalognummer: B2814513
CAS-Nummer: 922112-26-3
Molekulargewicht: 349.2
InChI-Schlüssel: COYPPNYLIRFGEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a methanesulfonamide group, and a tetrahydrobenzo[f][1,4]oxazepine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydrobenzo[f][1,4]oxazepine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The introduction of the bromine atom is often carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions. The methanesulfonamide group is introduced through sulfonation reactions using reagents like methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the oxazepine ring.

    Hydrolysis: The methanesulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties that make it useful in the study of biological systems.

    Industry: It could be used in the development of new materials or as a reagent in industrial chemical processes.

Wirkmechanismus

The mechanism of action of 1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide
  • 1-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide
  • 1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide

Uniqueness

The uniqueness of 1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties

Biologische Aktivität

1-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide is a complex organic compound with a unique structure that suggests potential pharmacological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H13BrN2O4SC_{11}H_{13}BrN_{2}O_{4}S with a molecular weight of approximately 349.20 g/mol. The presence of a bromine atom, a sulfonamide group, and a tetrahydrobenzo[f][1,4]oxazepine moiety contribute to its potential biological activities.

PropertyValue
Molecular FormulaC₁₁H₁₃BrN₂O₄S
Molecular Weight349.20 g/mol
CAS Number922112-26-3

Research indicates that compounds with similar structural features often exhibit significant biological activities. The tetrahydrobenzo[f][1,4]oxazepine core is known for its ability to interact with various biological targets, potentially influencing pathways related to cell proliferation and apoptosis.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may enhance binding to specific enzymes or receptors.
  • Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in cancer cell growth and differentiation.
  • Antioxidant Properties : Similar compounds have shown antioxidant activity, which may contribute to their therapeutic effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications in the substituent groups can significantly alter the potency and selectivity of the compound.

Key Findings:

  • Substituent Variations : Increasing the size or changing the nature of substituents on the tetrahydrobenzo[f][1,4]oxazepine ring can enhance activity. For instance, substituents like ethyl or isopropyl have been linked to improved metabolic stability and potency in related compounds .
  • Bromine Positioning : The presence of bromine at specific positions has been associated with increased inhibitory effects against certain cancer cell lines.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound.

  • Acute Myeloid Leukemia (AML) : In vitro studies showed that derivatives with similar structures induced differentiation in AML cells. The most active compounds demonstrated EC50 values in the nanomolar range .
  • Antitumor Activity : Compounds featuring the tetrahydrobenzo[f][1,4]oxazepine moiety have exhibited promising results in inhibiting tumor growth in various cancer models. For example, an analogue demonstrated significant cytotoxicity against breast cancer cell lines when combined with standard chemotherapy agents .
  • Pharmacokinetic Profiles : Studies on pharmacokinetics revealed that modifications to the compound can lead to enhanced absorption and reduced clearance rates in vivo, suggesting improved therapeutic potential .

Eigenschaften

IUPAC Name

1-bromo-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O4S/c1-14-4-5-18-10-3-2-8(6-9(10)11(14)15)13-19(16,17)7-12/h2-3,6,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYPPNYLIRFGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.